molecular formula C4H3ClN2O2S B13513078 4-Amino-2-chlorothiazole-5-carboxylic acid

4-Amino-2-chlorothiazole-5-carboxylic acid

Cat. No.: B13513078
M. Wt: 178.60 g/mol
InChI Key: WVLWVOBFLSMLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-chlorothiazole-5-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chlorothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of thiourea with chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Another method involves the chlorination of 4-amino-5-carboxythiazole using thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chlorothiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 4-amino-2-alkoxythiazole-5-carboxylic acid or 4-amino-2-thiolthiazole-5-carboxylic acid.

    Oxidation: Formation of 4-nitro-2-chlorothiazole-5-carboxylic acid.

    Reduction: Formation of 4-amino-2-chlorothiazole-5-methanol.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Amino-2-chlorothiazole-5-carboxylic acid is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution reactions makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory and anticancer agents. The compound’s ability to interact with biological targets such as enzymes and receptors is of particular interest.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties allow for the development of materials with specific characteristics, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism by which 4-Amino-2-chlorothiazole-5-carboxylic acid exerts its effects is primarily through its interaction with biological macromolecules. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorothiazole-4-carboxylic acid
  • 4-Amino-2-methylthiazole-5-carboxylic acid
  • 2-Chlorothiazole-4-carboxylic acid

Comparison

Compared to similar compounds, 4-Amino-2-chlorothiazole-5-carboxylic acid is unique due to the presence of both an amino group and a chlorine atom on the thiazole ring. This dual functionality allows for a wider range of chemical modifications and interactions. For instance, the presence of the chlorine atom makes it more reactive towards nucleophilic substitution compared to 2-Amino-5-chlorothiazole-4-carboxylic acid, which lacks the amino group.

Properties

IUPAC Name

4-amino-2-chloro-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-4-7-2(6)1(10-4)3(8)9/h6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLWVOBFLSMLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.